molecular formula C16H20N2O5 B2498913 tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate CAS No. 1439905-50-6

tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate

Cat. No.: B2498913
CAS No.: 1439905-50-6
M. Wt: 320.345
InChI Key: LBUOHSXWQPJCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate is a chemical compound with the CAS number 1439905-50-6 . Its molecular formula is C16H20N2O5 and it has a molecular weight of 320.34 g/mol . This compound is intended for research and development purposes only and is not classified as a drug or for any personal use. Researchers should handle this material with care. Please refer to the Safety Data Sheet for proper handling instructions. According to available hazard statements, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . The canonical SMILES string for this compound is CC(C)(C)OC(=O)NCCN1C(=O)OC(C2=CC=CC=C2)C1=O .

Properties

IUPAC Name

tert-butyl N-[2-(2,4-dioxo-5-phenyl-1,3-oxazolidin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-14(20)17-9-10-18-13(19)12(22-15(18)21)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUOHSXWQPJCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C(OC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the oxazolidinone intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohol derivatives.

    Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid can facilitate substitution reactions.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amino alcohol derivatives.

    Substitution Products: Various carbamate derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with oxazolidin structures exhibit promising anticancer properties. For instance, derivatives of oxazolidinones have been explored for their ability to inhibit cancer cell proliferation. The specific compound tert-butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate has shown potential in preclinical models for targeting tumor cells, possibly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Research has demonstrated that oxazolidin derivatives possess significant antimicrobial activity. The compound under discussion may inhibit bacterial growth by interfering with protein synthesis, making it a candidate for further development as an antibiotic agent.

Reaction Mediator

This compound can act as a reagent in various organic transformations. Its ability to stabilize intermediates during chemical reactions makes it valuable in synthetic pathways, particularly in the formation of complex molecules.

As a Protecting Group

In synthetic organic chemistry, the tert-butyl group is often employed as a protecting group for amines and alcohols due to its stability under various reaction conditions. This property allows chemists to selectively modify other functional groups without affecting the tert-butyl moiety.

Synthesis of Novel Anticancer Agents

A study focused on synthesizing new anticancer agents utilized this compound as a precursor. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth.

Development of Antimicrobial Compounds

Another research initiative explored the antimicrobial properties of derivatives based on this compound. The study involved testing against several bacterial strains, revealing significant antibacterial activity that suggests potential therapeutic applications in treating infections.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial activitiesEffective against cancer cells; antibacterial properties
Organic SynthesisReaction mediator and protecting groupFacilitates complex molecule synthesis; protects functional groups
Case StudiesDevelopment of novel anticancer agents and antimicrobial compoundsPromising cytotoxicity and antibacterial activity

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate involves its interaction with biological molecules through the formation of stable carbamate bonds. These interactions can inhibit or modify the activity of enzymes and proteins, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Heterocyclic Core

  • Oxazolidinone (Target Compound): The 2,4-dioxo-5-phenyloxazolidin-3-yl group confers rigidity and hydrogen-bonding capacity, critical for binding to bacterial ribosomes (analogous to linezolid) .
  • Pyrazole (10a) : The 5-hydroxy-1H-pyrazole ring enables metal coordination, making it suitable for targeting metalloenzymes like histone deacetylases (HDACs) .
  • Thiadiazole () : The brominated thiadiazole core is electron-deficient, facilitating cross-coupling reactions in drug synthesis.

Protective Group Strategy

  • The Boc group is universally employed for amine protection across all compared compounds. However, deprotection conditions vary: TFA is standard for Boc removal , whereas other protective groups (e.g., Fmoc) require alternative reagents.

Stability and Reactivity

  • The oxazolidinone ring is stable under physiological conditions but may undergo hydrolysis in strong acids/bases. In contrast, thiadiazole bromine substituents () increase electrophilicity, making them reactive toward nucleophiles.

Biological Activity

tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound, with the molecular formula C16H20N2O5, contains an oxazolidinone ring and a phenylethyl group, which contribute to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate oxazolidinone derivatives. Common methods include using bases such as sodium hydride or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran. The reaction conditions are often optimized for yield and purity, employing techniques such as recrystallization or chromatography for purification .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The precise molecular pathways and targets remain an area of ongoing research, but preliminary studies suggest potential roles in antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain oxazolidinone derivatives can inhibit bacterial growth by targeting the ribosomal machinery involved in protein synthesis . This suggests that the compound may have similar mechanisms of action, making it a candidate for further investigation as an antibiotic agent.

Anticancer Activity

The anticancer potential of this compound is also notable. Preliminary studies have demonstrated that oxazolidinone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This indicates that this compound may possess similar properties worth exploring in cancer therapeutics .

Case Studies

  • Antimicrobial Study : A study conducted on a series of oxazolidinone derivatives revealed that compounds structurally related to this compound exhibited potent activity against various Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics .
  • Anticancer Research : In vitro studies on oxazolidinone derivatives indicated that certain compounds led to significant reductions in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Table: Biological Activity Overview

Activity Type Study Reference Findings
Antimicrobial Significant inhibition of Gram-positive bacteria with MICs comparable to antibiotics
Anticancer Induction of apoptosis in cancer cell lines; G1 phase arrest observed

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Start with the formation of the oxazolidinone core via cyclization of a β-amino alcohol derivative with phosgene or its equivalents. Introduce the phenyl group at position 5 via nucleophilic substitution or palladium-catalyzed coupling. Protect the amine group using tert-butyl carbamate (Boc) under Schotten-Baumann conditions .
  • Purity optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm by ¹H/¹³C NMR .
    • Key challenges : Competing side reactions during Boc protection; use of anhydrous conditions and triethylamine as a base minimizes byproducts .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Spectroscopic validation :

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., tert-butyl protons at ~1.4 ppm, oxazolidinone carbonyl at ~170 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group at m/z 100-120) .
    • Crystallography :
  • Use SHELX or WinGX for single-crystal X-ray diffraction. Refine data with Olex2 .
  • Example : A related oxazolidinone derivative showed C=O bond lengths of 1.21 Å and dihedral angles of 15° between the phenyl and oxazolidinone rings .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles (avoid inhalation; use fume hood).
  • Storage : Store at 2–8°C in airtight containers; incompatible with strong acids/bases (risk of Boc deprotection) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the stereochemical outcomes of oxazolidinone ring formation?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing intermediates. Nonpolar solvents may reduce reaction rates .
  • Temperature : Higher temperatures (80–100°C) accelerate ring closure but risk racemization.
  • Catalysts : Chiral Lewis acids (e.g., Zn(II)-BOX complexes) induce enantioselectivity. For example, a 90% ee was achieved in a related oxazolidinone synthesis .

Q. What computational or experimental strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Density Functional Theory (DFT) : Compare calculated vs. experimental bond lengths/angles to validate polymorph stability .
  • Variable-temperature XRD : Identify phase transitions (e.g., a study showed a 2.5% unit cell volume change at 150 K in a Boc-protected analog) .
  • Table : Crystallographic software comparison

SoftwareUse CaseReference
SHELXLRefinement of high-resolution data
Olex2Visualization/model building
WinGXData integration/validation

Q. How does the electron-withdrawing phenyl group at position 5 of the oxazolidinone affect its reactivity in nucleophilic substitution reactions?

  • Mechanistic insight : The phenyl group increases electrophilicity at the oxazolidinone carbonyl, accelerating nucleophilic attack. For example, hydrolysis rates increased by 3× compared to non-substituted analogs .
  • Experimental validation :

  • Monitor reaction kinetics via UV-Vis (λmax 270 nm for intermediate formation).
  • Compare activation energies (ΔG<sup>‡</sup>) using Arrhenius plots .

Q. What in-vitro assays are suitable for evaluating the biological activity of this compound, and how are false positives mitigated?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus); confirm via time-kill curves .
  • Cytotoxicity : MTT assay on HEK293 cells; use IC50 thresholds <50 µM for hit validation .
    • False-positive controls :
  • Include detergent (e.g., 0.01% Triton X-100) to rule out membrane disruption artifacts.
  • Test against enzyme mutants (e.g., oxazolidinone-resistant RNA polymerase) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 85–87°C vs. 90–92°C) – how can these be reconciled?

  • Root cause : Polymorphism or solvent impurities.
  • Resolution :

  • Perform DSC to identify endothermic peaks corresponding to polymorphs .
  • Recrystallize from multiple solvents (e.g., EtOAc vs. hexane) and compare melting ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.